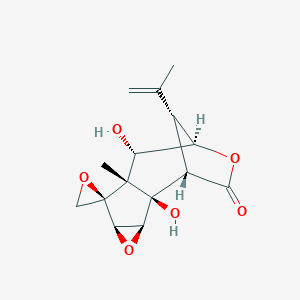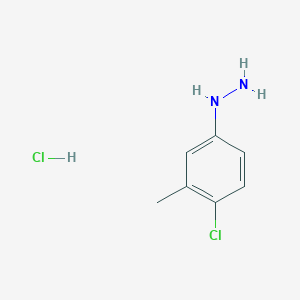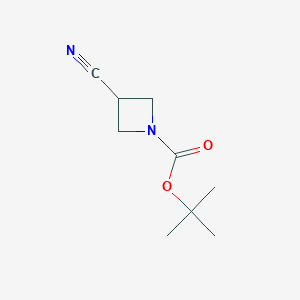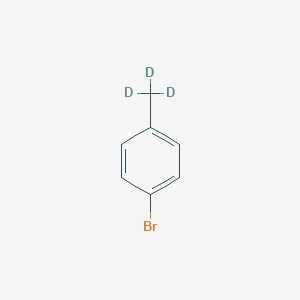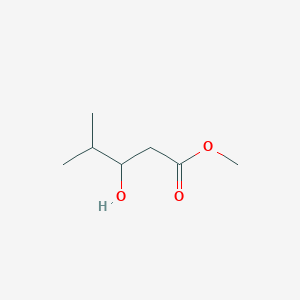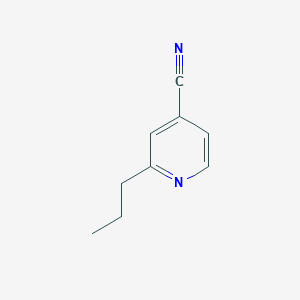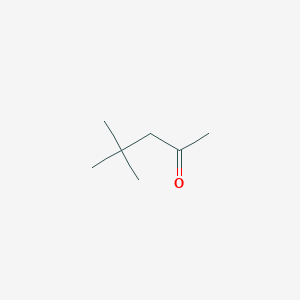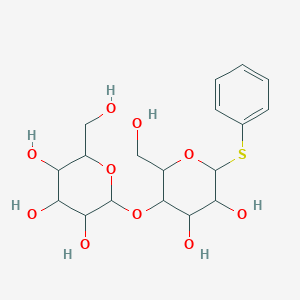
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, also known as PHTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiohexopyranosides, which are known for their diverse biological activities. PHTH has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is not fully understood. However, studies have suggested that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in cells. For example, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemische Und Physiologische Effekte
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have antitumor activity. In a study by Huang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its low toxicity. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its limited solubility in water. This can make it difficult to administer Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside to cells or animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside.
Zukünftige Richtungen
There are several future directions for research on Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. One potential area of research is its potential use as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside and its potential use as a treatment for other diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. While more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, its low toxicity and ease of synthesis make it a promising compound for future research.
Synthesemethoden
The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves the reaction of phenyl 4-o-hexopyranosyl-1-thiohexopyranoside with hexachloroacetone in the presence of a base. The reaction yields Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside as a white crystalline solid with a melting point of 165-166°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. In a study conducted by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. In a study by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to have potent antioxidant activity in vitro. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5329-58-8 |
|---|---|
Produktname |
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside |
Molekularformel |
C₁₈H₂₆O₁₀S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2 |
InChI-Schlüssel |
FGJLUHTXBRGPSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyme |
Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside; NSC 2571; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
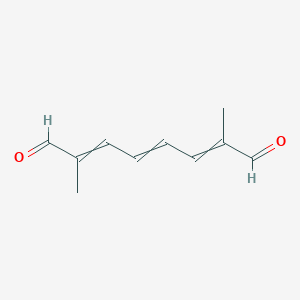
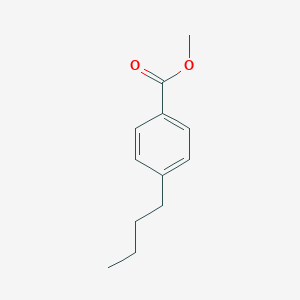
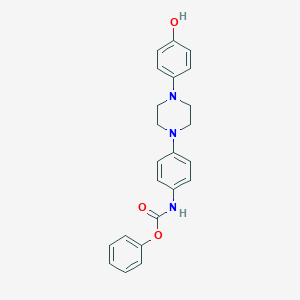
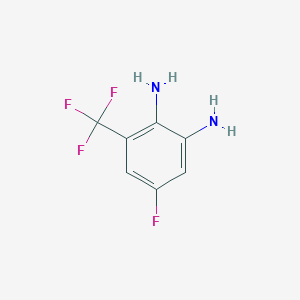
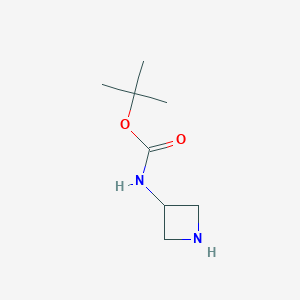
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
